(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a thiazole ring substituted with a methyl group and a nitrophenyl group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions: The methyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Coupling Reactions: The nitrophenyl group can be attached through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the nitrophenylpropenoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, or other reducing agents.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halides, boronic acids, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group could also play a role in binding to specific sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole derivatives.
Nitrophenyl Compounds: Compounds with nitrophenyl groups, such as nitrophenol or nitroaniline derivatives.
Uniqueness
(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of a thiazole ring and a nitrophenyl group, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-8-20-13(14-9)15-12(17)6-5-10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,14,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDGOLXSUCPGU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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